

# An In-depth Technical Guide to 2-Iodopentane: Properties, Reactions, and Experimental Protocols

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## Compound of Interest

Compound Name: 2-Iodopentane

Cat. No.: B127505

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This technical guide provides a comprehensive overview of the core physical and chemical properties of **2-iodopentane** (CAS No: 637-97-8), a secondary alkyl halide of significant interest in organic synthesis. This document details its structural and spectroscopic characteristics, reactivity in key organic reactions, and provides generalized experimental protocols relevant to its synthesis and transformation.

## Core Physical and Chemical Properties

**2-Iodopentane** is a colorless liquid characterized as a five-carbon straight-chain alkane with an iodine atom attached to the second carbon.<sup>[1]</sup> This structure classifies it as a secondary alkyl halide, which dictates its chemical reactivity.<sup>[1]</sup> Its key physical and identifying properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C <sub>5</sub> H <sub>11</sub> I	[2][3]
Molecular Weight	198.05 g/mol	[3][4]
CAS Number	637-97-8	[2]
Appearance	Colorless liquid	[1]
Density	1.52 g/cm <sup>3</sup>	[2]
Boiling Point	146.6 °C at 760 mmHg	[2]
Melting Point	-85.6 °C (estimate)	
Flash Point	44.6 °C	[2]
Refractive Index	1.497	[2]
Solubility	Soluble in chloroform; less soluble in water.	[1]
Canonical SMILES	CCCC(C)I	
InChIKey	JUPBFIIYJUCWJCT-UHFFFAOYSA-N	

## Spectroscopic Data Summary

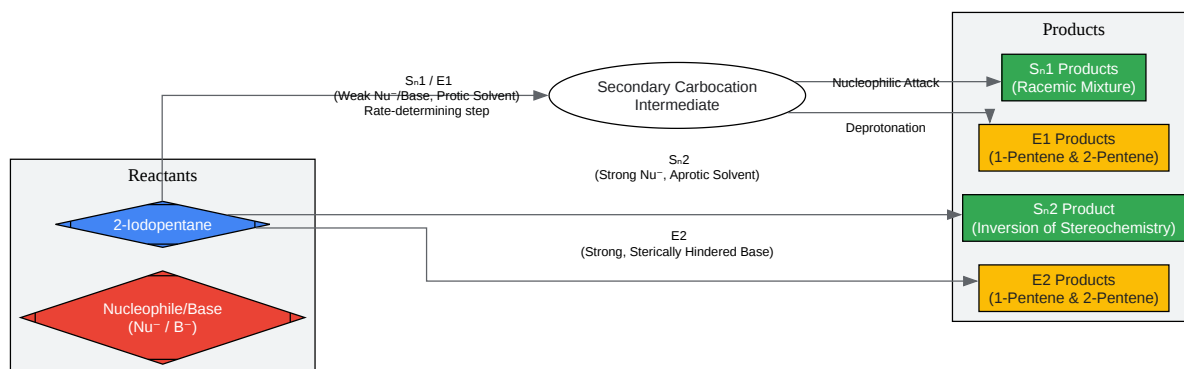
Spectroscopic analysis is critical for the structural confirmation of **2-iodopentane**. The following table summarizes the expected spectral characteristics.

Spectrum Type	Key Features and Expected Chemical Shifts ( $\delta$ )
$^1\text{H}$ NMR	The spectrum is characterized by complex splitting patterns due to the various proton environments. The proton on the carbon bearing the iodine (C2) will appear as a multiplet significantly downfield. The terminal methyl groups (C1 and C5) and methylene groups (C3 and C4) will have distinct signals, with splitting determined by adjacent protons according to the $n+1$ rule. For example, the C1 methyl protons will be split into a doublet by the C2 proton.
$^{13}\text{C}$ NMR	The spectrum will show five distinct signals corresponding to the five carbon atoms in different chemical environments. The carbon atom bonded to the electronegative iodine (C2) will be the most downfield signal. The chemical shift for the C-I carbon is typically in the range of 20-40 ppm.
IR Spectroscopy	The spectrum will be dominated by C-H stretching and bending vibrations. Key absorptions include strong C-H stretching peaks just below $3000\text{ cm}^{-1}$ and a characteristic C-I stretching absorption in the fingerprint region, typically around $500\text{-}600\text{ cm}^{-1}$ .

## Chemical Reactivity and Pathways

As a secondary alkyl halide, **2-iodopentane** can undergo both nucleophilic substitution ( $\text{S}_{\text{N}}1$  and  $\text{S}_{\text{N}}2$ ) and elimination ( $\text{E}1$  and  $\text{E}2$ ) reactions. The operative mechanism is highly dependent on the nature of the nucleophile/base, the solvent, and the temperature. Iodine is an excellent leaving group, facilitating these transformations.

The diagram below illustrates the competing reaction pathways available to **2-iodopentane** when treated with a species that can act as both a nucleophile and a base ( $\text{Nu}^-/\text{B}^-$ ).



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**Figure 1:** Competing reaction pathways for **2-iodopentane**.

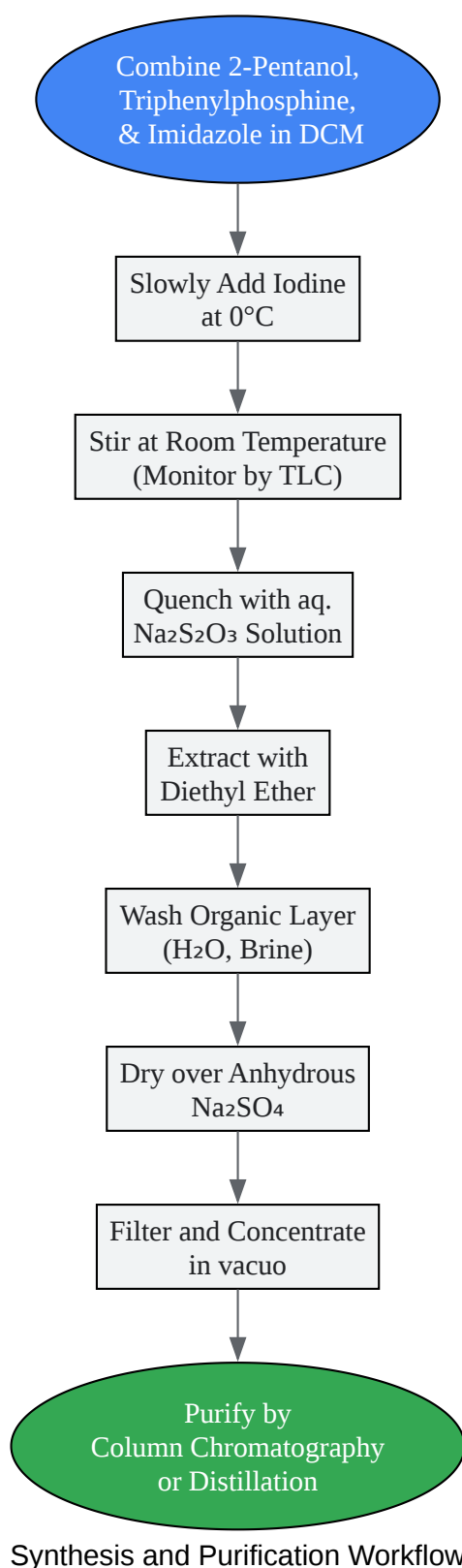
## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and subsequent reaction of **2-iodopentane**. These protocols are generalized and may require optimization based on specific laboratory conditions and reagent purity.

### Synthesis of 2-Iodopentane from 2-Pentanol

This procedure outlines the conversion of a secondary alcohol to a secondary alkyl iodide using triphenylphosphine and iodine, a common and effective method.

Workflow Diagram:



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**Figure 2:** Workflow for the synthesis of **2-iodopentane**.

## Methodology:

- **Reaction Setup:** To a solution of 2-pentanol (1.0 eq.), triphenylphosphine (1.2 eq.), and imidazole (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C in an ice bath.
- **Addition of Iodine:** Add iodine (1.2 eq.) portion-wise to the stirred solution. The reaction is exothermic and the addition should be controlled to maintain the temperature below 10 °C.
- **Reaction:** After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate ( $\text{Na}_2\text{S}_2\text{O}_3$ ) to consume excess iodine.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or additional DCM (3x).
- **Washing:** Combine the organic layers and wash sequentially with water and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel to yield pure **2-iodopentane**.

## Dehydrohalogenation of 2-Iodopentane (E2 Elimination)

This protocol describes the elimination of HI from **2-iodopentane** to form a mixture of alkenes, a classic example of an E2 reaction using a strong base.

## Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve **2-iodopentane** (1.0 eq.) in ethanol.

- Addition of Base: Add a solution of potassium hydroxide (KOH, 3.0 eq.) in ethanol to the flask.
- Reaction: Heat the mixture to reflux and maintain for 1-2 hours. The reaction progress can be monitored by GC-MS. According to Saytzeff's rule, the major product will be the more substituted alkene (2-pentene), with the less substituted alkene (1-pentene) as the minor product.<sup>[1]</sup>
- Workup: After cooling to room temperature, pour the reaction mixture into a larger volume of cold water.
- Extraction: Extract the aqueous mixture with a low-boiling point organic solvent such as pentane or diethyl ether (3x).
- Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>.
- Product Isolation: Carefully remove the solvent by distillation to isolate the mixture of pentene isomers. Further purification and separation can be achieved by fractional distillation if required.

## Nucleophilic Substitution with Azide (S<sub>N</sub>2 Reaction)

This protocol provides a general method for the synthesis of 2-azidopentane from **2-iodopentane** via an S<sub>N</sub>2 reaction, drawing from modern microwave-assisted techniques which offer enhanced reaction rates and yields.

### Methodology:

- Reaction Setup: In a microwave process vial, combine **2-iodopentane** (1.0 eq.), sodium azide (NaN<sub>3</sub>, 1.5 eq.), and an aqueous medium (e.g., water or a water/acetone mixture).
- Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 10-30 minutes). The reaction should be monitored for pressure changes.
- Workup: After cooling, dilute the reaction mixture with water.

- Extraction: Extract the product with an organic solvent like ethyl acetate or diethyl ether (3x).
- Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous  $\text{Na}_2\text{SO}_4$ .
- Purification: After filtration and concentration of the solvent, the crude 2-azidopentane can be purified by column chromatography on silica gel.

## Safety Information

**2-Iodopentane** is a flammable liquid and vapor. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation or allergy-like symptoms if inhaled.

[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

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## References

- 1. Dehydrohalogenation involves removal of the halogen atom together with a hydrogen atom from carbon adjacent to the one with halogen atom. Alcoholic KOH is used for dehydrohalogenation. According to saytzeff's rule, when two alkenes may be formed, the alkene which is most substituted is the major product. Q. What are the products of dehydrohalogenation of 2-iodopentane? [allen.in]
- 2. 2-iodooctane(629-27-6)  $^1\text{H}$  NMR spectrum [chemicalbook.com]
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